molecular formula C21H17ClN2OS2 B11212450 2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11212450
M. Wt: 413.0 g/mol
InChI Key: USVPXOYNYMNFKH-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core structure, which is substituted with a 2-chlorophenylmethylsulfanyl group and a 2-phenylethyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 2-Chlorophenylmethylsulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with 2-chlorophenylmethylsulfanyl chloride in the presence of a base such as triethylamine.

    Addition of the 2-Phenylethyl Group: This step involves the alkylation of the intermediate product with 2-phenylethyl bromide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-2-[(2-METHYL-2-PROPENYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
  • 3-(4-CHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both the 2-chlorophenylmethylsulfanyl and 2-phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17ClN2OS2

Molecular Weight

413.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H17ClN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9,11,13H,10,12,14H2

InChI Key

USVPXOYNYMNFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4Cl

Origin of Product

United States

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